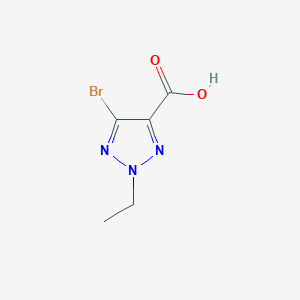

5-Bromo-2-ethyltriazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-9-7-3(5(10)11)4(6)8-9/h2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXADUESUEHSHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Ethyltriazole 4 Carboxylic Acid and Its Analogs

De Novo Cyclization Strategies for the Triazole Ring System

Building the triazole ring from acyclic precursors, known as de novo synthesis, allows for the incorporation of desired substituents from the outset. These methods are typically based on cycloaddition reactions where molecular fragments are joined to form the five-membered heterocyclic ring.

While the formal [1+2+1] cycloaddition is not a commonly cited mechanistic pathway for triazole synthesis in the same vein as concerted [3+2] reactions, the concept can be understood through the lens of multi-component reactions (MCRs). In these reactions, three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. thieme-connect.com These can be viewed as a conceptual assembly of fragments that could be described as a [1+2+1] or [2+2+1] construction.

For instance, a palladium/copper bimetallic catalyst system has been used to facilitate a three-component reaction between unactivated terminal alkynes, an allyl carbonate (as an azide (B81097) surrogate), and trimethylsilyl (B98337) azide to form 2-allyl-substituted-1,2,3-triazoles. frontiersin.orgresearchgate.net This approach assembles the triazole ring from three distinct starting materials, demonstrating the power of MCRs to rapidly build complexity. frontiersin.org Similarly, copper-catalyzed three-component reactions of methyl ketones, organic azides, and dimethylformamide (DMF) as a one-carbon donor can yield 4-acyl-1,2,3-triazoles. organic-chemistry.org

These multi-component strategies offer significant advantages in terms of efficiency and atom economy, allowing for the construction of diverse triazole libraries from simple, readily available starting materials. thieme-connect.com

The most prominent and widely utilized method for the synthesis of the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an azide) and a dipolarophile (an alkyne). nih.gov This reaction falls under the [2+3] cycloaddition classification, where a two-atom component (the alkyne) reacts with a three-atom component (the azide).

The original thermal Huisgen cycloaddition often requires high temperatures and can produce a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility. frontiersin.org The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized this field by providing exclusively the 1,4-disubstituted regioisomer under mild reaction conditions with high yields. frontiersin.org This method's robustness and reliability have made it a premier tool for synthesizing a vast array of 1,4-disubstituted 1,2,3-triazoles. nih.gov

To synthesize a precursor for the target molecule, one could envision a CuAAC reaction between ethyl propiolate (the alkyne component) and ethyl azide. However, this would place the ethyl group on the N1 position. To achieve N2 substitution, alternative strategies involving different starting materials or post-cyclization functionalization are necessary. organic-chemistry.org

Ruthenium catalysts, in contrast to copper, can selectively yield 1,5-disubstituted 1,2,3-triazoles, further expanding the synthetic toolbox for accessing specific regioisomers. organic-chemistry.org

Table 1: Comparison of Huisgen Cycloaddition Variants for 1,2,3-Triazole Synthesis

| Method | Catalyst | Regioselectivity | Conditions | Key Advantages |

|---|---|---|---|---|

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | High Temperature | Metal-free |

| CuAAC ("Click Chemistry") | Copper(I) | 1,4-disubstituted | Mild (often room temp.) | High yield, excellent regioselectivity |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | Mild | Access to alternative regioisomer |

The 1,2,4-triazole (B32235) isomer is also accessible through various cycloaddition strategies, most commonly classified as [3+2] cycloadditions. In these reactions, a three-atom component reacts with a two-atom component.

One established method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with nitriles. This approach provides a regioselective route to variously substituted 1,2,4-triazoles under mild conditions. Another powerful strategy is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts. nih.gov Depending on the metal catalyst employed, different regioisomers can be selectively synthesized. For example, Ag(I) catalysis can lead to 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can produce the 1,5-disubstituted isomers. nih.gov

Furthermore, 1,3,5-trisubstituted-1,2,4-triazoles can be prepared in a one-pot, two-step process starting from the in situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine (B178648) to cyclize into the triazole ring. frontiersin.org These methods provide versatile entry points for constructing the 1,2,4-triazole core, which could then be further functionalized.

Directed Functionalization of Pre-formed Triazole Rings

An alternative to de novo synthesis is the modification of a pre-existing triazole ring. This approach is particularly useful when the desired substitution pattern is difficult to achieve through cyclization or when a common intermediate can be diversified into a range of analogs. For the synthesis of 5-Bromo-2-ethyltriazole-4-carboxylic acid, this would involve preparing a 2-ethyltriazole-4-carboxylic acid precursor and subsequently introducing a bromine atom at the C5 position.

The introduction of a bromine atom onto the triazole ring requires a regioselective process that targets the C5 position. The outcome of such a reaction is governed by the electronic properties of the substituents already present on the ring. In a hypothetical 2-ethyl-1,2,3-triazole-4-carboxylic acid precursor, the C5 position is the only available carbon for substitution. The key challenge is performing the halogenation without decarboxylation or other side reactions.

The directing effects of the substituents are crucial. The N-ethyl group at the N2 position is an activating group, which would direct electrophilic substitution to the adjacent C5 carbon. Conversely, the carboxylic acid group at C4 is an electron-withdrawing and deactivating group. The combined influence of these groups would need to be considered to achieve the desired regioselectivity.

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto heterocyclic rings. masterorganicchemistry.com N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, serving as a source of an electrophilic bromine species (Br+). organic-chemistry.orgmasterorganicchemistry.com The reaction is often performed in a suitable solvent, and its reactivity can be enhanced by the presence of acid catalysts. masterorganicchemistry.commasterorganicchemistry.com

The application of NBS to a 2-ethyltriazole-4-carboxylic acid precursor would be the most direct method for the synthesis of the target compound. The reaction conditions, such as solvent, temperature, and the potential need for a catalyst, would need to be optimized to favor bromination at the C5 position while minimizing side reactions. acs.orgmdpi.com For electron-rich aromatic systems, reagents like NBS can effectively achieve bromination, often without the need for a strong Lewis acid catalyst that is typically required for less reactive substrates like benzene. masterorganicchemistry.comacs.org Given the presence of the activating N-ethyl group, it is plausible that direct bromination with NBS would proceed under relatively mild conditions.

Table 2: Common Reagents for Electrophilic Bromination

| Reagent | Abbreviation | Typical Use |

|---|---|---|

| N-Bromosuccinimide | NBS | Mild bromination of activated rings, allylic/benzylic bromination organic-chemistry.orgmasterorganicchemistry.com |

| Molecular Bromine | Br₂ | Bromination of aromatic rings, often with a Lewis acid catalyst masterorganicchemistry.com |

| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Electrophilic brominating agent |

Regioselective Bromination of Ethyltriazole-4-carboxylic Acid Precursors

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of aromatic and heterocyclic systems. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, NBS offers a method for the direct bromination of the 2-ethyltriazole-4-carboxylic acid precursor. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the triazole ring acts as the nucleophile. wikipedia.org The reactivity of the triazole ring is influenced by the substituents present.

The conditions for NBS-mediated bromination can be modulated to achieve the desired outcome. In many cases, the reaction is carried out in a polar solvent, such as N,N-dimethylformamide (DMF), which can facilitate the electrophilic substitution on electron-rich heterocycles. wikipedia.org Alternatively, for radical-mediated bromination, a non-polar solvent like carbon tetrachloride (CCl₄) is used, often with the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. commonorganicchemistry.com For the bromination of the triazole ring itself, the electrophilic substitution pathway is generally more relevant.

Table 1: Hypothetical NBS-Mediated Bromination of 2-Ethyl-1,2,3-triazole-4-carboxylic Acid

| Starting Material | Reagent | Solvent | Condition | Product |

|---|---|---|---|---|

| 2-Ethyl-1,2,3-triazole-4-carboxylic acid | N-Bromosuccinimide (NBS) | DMF or Acetonitrile | Room Temperature | 5-Bromo-2-ethyl-1,2,3-triazole-4-carboxylic acid |

Metalation-Directed Bromination

An alternative strategy for introducing a bromine atom at a specific position on a heterocyclic ring is through metalation followed by quenching with an electrophilic bromine source. This method offers high regioselectivity. For the triazole system, the C5 proton can be abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly reactive triazolyl-lithium intermediate. This intermediate is then reacted with a brominating agent to yield the desired 5-bromo product.

Research on substituted 4,5-dibromo-1,2,3-triazoles has demonstrated that lithium-halogen exchange preferentially occurs at the C5 position, leading to a 5-lithiated intermediate. rsc.org This supports the feasibility of generating a C5-lithiated species from a non-brominated precursor through direct deprotonation. The resulting organolithium species can be quenched with various electrophilic bromine sources like liquid bromine (Br₂) or 1,2-dibromoethane.

Table 2: Metalation-Directed Bromination of a 2-Ethyltriazole Derivative

| Starting Material | Reagent 1 (Metalation) | Reagent 2 (Bromination) | Solvent | Product |

|---|---|---|---|---|

| 2-Ethyl-1,2,3-triazole-4-carboxylic acid (or its ester) | n-Butyllithium (n-BuLi) | Bromine (Br₂) | Tetrahydrofuran (THF) | 5-Bromo-2-ethyl-1,2,3-triazole-4-carboxylic acid (after workup) |

Carboxylation Strategies on Brominated Ethyltriazoles

Once a 5-bromo-2-ethyltriazole scaffold is obtained, the carboxylic acid group can be introduced at the C4 position. This is typically achieved by first creating a synthetic equivalent of a C4 anion or radical, which then reacts with a carboxylating agent.

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl or heteroaryl halides into carboxylic acids or their derivatives. This methodology can be applied to 5-bromo-2-ethyl-1,2,3-triazole. The reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond. Subsequent nucleophilic attack by water leads to the formation of the carboxylic acid and regeneration of the catalyst.

Analogous reactions have been successfully demonstrated for other brominated heterocycles, such as the palladium-catalyzed carboxylation of ethyl 5-bromo-furan-2-carboxylate. researchgate.net The success of this reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, a base, and a source of carbon monoxide, which can be CO gas or a CO-releasing molecule.

Table 3: Palladium-Catalyzed Carbonylation of 5-Bromo-2-ethyltriazole

| Starting Material | Catalyst System | CO Source | Solvent | Product |

|---|---|---|---|---|

| 5-Bromo-2-ethyl-1,2,3-triazole | Pd(OAc)₂ + Phosphine Ligand (e.g., dppf) + Base (e.g., K₂CO₃) | Carbon Monoxide (CO) gas | DMSO or DMF | 2-Ethyl-1,2,3-triazole-5-carboxylic acid |

Note: This table describes carboxylation at the 5-position as the starting material is brominated at C5. The outline asks for strategies on "brominated ethyltriazoles" to make the final C4-carboxylated product, which implies a different starting material or rearrangement not commonly described. The information is presented based on standard chemical transformations from the available bromo-precursor.

Grignard Reagent or Organolithium Intermediates in Carboxylation

A classic and reliable method for installing a carboxylic acid group is through the carboxylation of an organometallic intermediate. Starting from 5-bromo-2-ethyltriazole, a corresponding Grignard reagent can be formed by reaction with magnesium metal, or an organolithium species can be generated via lithium-halogen exchange with an alkyllithium reagent like n-BuLi or t-BuLi.

Studies on dibromotriazoles have shown that the C5-bromo substituent readily undergoes bromine-lithium exchange, and the resulting lithiated derivative can be effectively quenched with carbon dioxide (usually in the form of dry ice) to yield the corresponding 5-carboxylic acid. rsc.org An acidic workup is required to protonate the initially formed carboxylate salt. This approach provides a high-yielding pathway to the desired carboxylic acid.

Table 4: Carboxylation via Organometallic Intermediates

| Starting Material | Reagent 1 (Organometallic Formation) | Reagent 2 (Carboxylation) | Solvent | Product |

|---|---|---|---|---|

| 4-Bromo-2-ethyl-1,2,3-triazole | n-Butyllithium (at low temp.) | Carbon Dioxide (CO₂) | THF or Diethyl Ether | 2-Ethyl-1,2,3-triazole-4-carboxylic acid |

| 4-Bromo-2-ethyl-1,2,3-triazole | Magnesium (Mg) | Carbon Dioxide (CO₂) | THF | 2-Ethyl-1,2,3-triazole-4-carboxylic acid |

Introduction of the Ethyl Moiety

The final key structural element is the ethyl group at the N2 position of the triazole ring. This is typically introduced via an alkylation reaction on a triazole precursor.

Alkylation Reactions

The direct alkylation of an NH-triazole with an ethylating agent is a common strategy. However, a significant challenge in the alkylation of 1,2,3-triazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 positions. The ratio of the resulting N1- and N2-alkylated isomers depends on several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the triazole ring.

Studies have shown that for certain substituted 1,2,3-triazoles, the use of sodium carbonate as a base in DMF can preferentially yield the 2-substituted isomer. mdpi.com A variety of ethylating agents can be employed, such as ethyl bromide, ethyl iodide, or diethyl sulfate. Careful selection of reaction conditions is crucial to maximize the yield of the desired 2-ethyl isomer.

Table 5: Regioselectivity in the Alkylation of a Triazole Precursor

| Starting Material | Alkylating Agent | Base | Solvent | Major Product |

|---|---|---|---|---|

| 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid | Ethyl Bromide | Na₂CO₃ | DMF | 5-Bromo-2-ethyl-1,2,3-triazole-4-carboxylic acid mdpi.com |

| 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid | Diethyl Sulfate | K₂CO₃ | Acetonitrile | Mixture of N1 and N2 isomers |

Reductive Coupling Strategies

While direct reductive coupling strategies for the synthesis of this compound are not explicitly detailed in the literature, the principles of reductive cyclization are applied in the synthesis of fused triazole systems, which can be conceptually informative. For instance, the synthesis of triazoloquinolines can be achieved through a reductive cyclization pathway. This suggests that a strategy involving the intramolecular reductive coupling of a precursor bearing appropriately positioned nitrogen and carbonyl functionalities could potentially form the triazole ring.

A hypothetical reductive coupling approach for a triazole-4-carboxylic acid derivative might involve a precursor containing an azide and a suitably activated dicarbonyl moiety. The reduction of a nitro group to an amine, followed by diazotization and intramolecular cyclization, is a classic method for forming heterocyclic rings, and a similar reductive pathway could be envisioned for triazole formation. However, achieving the specific 2-ethyl, 4-carboxy, 5-bromo substitution pattern would necessitate a highly tailored precursor.

Convergent Synthesis Approaches Utilizing Advanced Organometallic Reagents

Convergent synthesis offers an efficient route to complex molecules by assembling pre-functionalized fragments. For this compound, a convergent approach could involve the coupling of an organometallic reagent with a pre-formed triazole core or the use of organometallic reagents in the triazole-forming step itself.

One plausible strategy involves the regioselective N-2 alkylation of a 4-bromo-NH-1,2,3-triazole precursor. Research has shown that the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF can selectively yield 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org This brominated intermediate could then undergo further functionalization at the 5-position and carboxylation at the 4-position, potentially through metal-catalyzed cross-coupling reactions.

Alternatively, organometallic reagents can be employed in the construction of the triazole ring. While not a direct synthesis of the target compound, iron-catalyzed C–H activation of benzyl (B1604629) and aryl amines, directed by a trisubstituted triazole, demonstrates the utility of organometallic catalysis in modifying triazole-containing molecules. acs.org This points to the potential for developing a convergent synthesis where an organometallic ethylating agent is introduced during the formation of the triazole ring from simpler precursors.

The Chan-Lam reaction, which involves the copper-catalyzed coupling of boronic acids with N-H containing heterocycles, offers another avenue for introducing the ethyl group at the N-2 position of a pre-formed triazole ring with high regioselectivity. nih.gov

A general method for preparing 3H- nih.govnih.govrsc.orgtriazole-4-carboxylic acids involves the reaction of an azide with a β-ketoester in the presence of a base. google.com To synthesize the target molecule, one could envision reacting ethyl azide with a brominated β-ketoester. The regioselectivity of the cyclization would be a critical factor in this approach.

Below is a table summarizing potential organometallic approaches for the synthesis of substituted triazoles, which could be adapted for the synthesis of this compound.

Table 1: Potential Organometallic Strategies for Substituted Triazole Synthesis

| Strategy | Organometallic Reagent/Catalyst | Key Transformation | Potential Application for Target Compound |

|---|---|---|---|

| N-2 Alkylation | N/A (Base-mediated) | Regioselective ethylation of a 4-bromo-NH-1,2,3-triazole. organic-chemistry.org | Introduction of the ethyl group at the N-2 position. |

| C-H Activation | Iron Catalyst | C-H functionalization of a triazole-containing molecule. acs.org | Functionalization of a pre-formed 2-ethyltriazole ring. |

| Chan-Lam Coupling | Copper (II) Acetate | N-arylation/alkylation of NH-triazoles with boronic acids. nih.gov | Regioselective introduction of the ethyl group. |

| Cross-Coupling | Palladium Catalyst | Suzuki coupling of a bromo-triazole with an organoboron reagent. organic-chemistry.org | Functionalization at the 5-position of the triazole ring. |

Sustainable and Green Chemistry Aspects in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including triazoles, to minimize environmental impact. Key areas of focus include the use of efficient catalysts, solvent minimization, and the adoption of alternative reaction media.

The design of catalysts is crucial for achieving high yields and regioselectivity in triazole synthesis, which are hallmarks of green chemistry. For the synthesis of polysubstituted triazoles, heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recycling.

Copper-on-charcoal has been demonstrated as a robust heterogeneous catalyst for the synthesis of 1,2,3-triazoles in continuous flow systems. nih.gov This approach offers high yields and good functional group tolerance, and its application to the synthesis of halogenated triazole carboxylic acids could provide a more sustainable route.

Iron, being an earth-abundant and low-toxicity metal, is an attractive alternative to more precious metal catalysts. Iron-catalyzed C-H/N-H activation has been utilized for alkyne annulation in the synthesis of isoquinolone scaffolds, with the aid of a modular triazole amide directing group. rsc.org The development of iron-based catalysts for the direct synthesis of functionalized triazoles would be a significant advancement in green chemistry.

The following table provides examples of catalyst systems that enhance the sustainability of triazole synthesis.

Table 2: Catalyst Systems for Sustainable Triazole Synthesis

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Copper-on-charcoal | Alkyne-azide cycloaddition | Heterogeneous, reusable, suitable for flow chemistry. | nih.gov |

| Iron complexes | C-H activation/annulation | Earth-abundant metal, low toxicity. | acs.orgrsc.org |

| Ruthenium complexes | C-H arylation | High efficiency and regioselectivity. | researchgate.net |

| Copper nanoparticles on charcoal (Cu/C) | Three-component coupling | High regioselectivity, catalyst can be recycled. | consensus.app |

Minimizing or replacing traditional volatile organic solvents is a cornerstone of green chemistry. For triazole synthesis, water and ionic liquids have emerged as promising alternative reaction media.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 1,2,3-triazole derivatives has been successfully carried out in water, often with the aid of catalysts that are stable and active in aqueous environments. consensus.app For instance, a visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) method using water as the solvent allows for the recycling of both the copper catalyst and the solvent. consensus.app

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunability make them attractive for green synthesis. The use of ionic liquids in the synthesis of 1,2,3-triazoles can lead to improved reaction rates and regioselectivity. nih.gov For example, a choline (B1196258) chloride-CuCl ionic liquid has been shown to be a highly active catalyst for the Huisgen cycloaddition in water. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and often allows for solvent-free conditions. The direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under microwave irradiation has been used to synthesize 5-substituted 3-amino-1,2,4-triazoles, demonstrating the potential of this technology for the synthesis of other substituted triazoles. mdpi.comnih.govjmrionline.com

Flow chemistry offers a safer and more efficient way to perform reactions, particularly those involving potentially hazardous intermediates. The synthesis of 1,2,3-triazoles has been successfully demonstrated in continuous flow systems, which can lead to higher yields, better process control, and reduced waste. nih.govrsc.orgrsc.org

Table 3: Green Solvents and Technologies in Triazole Synthesis

| Solvent/Technology | Example Application | Advantages | Reference(s) |

|---|---|---|---|

| Water | Copper-catalyzed azide-alkyne cycloaddition. | Non-toxic, non-flammable, allows for catalyst recycling. | consensus.app |

| Ionic Liquids | Huisgen cycloaddition. | Improved reaction rates and regioselectivity, low vapor pressure. | nih.gov |

| Microwave Irradiation | Condensation of carboxylic acids. | Reduced reaction times, potential for solvent-free conditions. | mdpi.comnih.govjmrionline.com |

| Flow Chemistry | Copper-on-charcoal catalyzed triazole synthesis. | Enhanced safety, better process control, higher yields. | nih.govrsc.orgrsc.org |

| Glycerol | One-pot three-component reaction. | Biodegradable, non-toxic, effective at room temperature. | consensus.app |

| Deep Eutectic Solvents (DES) | Copper-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles. | Stable, reusable, base-free conditions. | consensus.app |

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Ethyltriazole 4 Carboxylic Acid

Transformations Involving the Bromine Substituent

The bromine atom at the 5-position of the 2-ethyltriazole-4-carboxylic acid core is the primary site of chemical reactivity. Its electron-withdrawing nature, coupled with the inherent electron deficiency of the triazole ring, facilitates its displacement by a range of nucleophiles and its participation in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,2,3-triazole ring system activates the C5-bromo substituent towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the triazole ring, yielding the substituted product. The reactivity in SNAr reactions is significantly influenced by the nature of the nucleophile.

While specific studies on the reaction of 5-Bromo-2-ethyltriazole-4-carboxylic acid with nitrogen nucleophiles are not extensively documented in publicly available literature, the general reactivity of similar 5-bromo-azole systems suggests that such reactions are feasible. It is anticipated that primary and secondary amines would react under basic conditions to displace the bromide and form the corresponding 5-amino-2-ethyltriazole-4-carboxylic acid derivatives. The reaction would likely require heating and the choice of base and solvent would be critical to achieving good yields.

The displacement of the bromine atom by oxygen-based nucleophiles, particularly phenoxides, has been studied in analogous systems like 5-bromo-1,2,3-triazines. These studies provide a valuable model for the expected reactivity of this compound. The reaction of 5-bromo-1,2,3-triazines with various phenols proceeds efficiently in the presence of a base, such as cesium carbonate, in a solvent like tetrahydrofuran (THF) at moderately elevated temperatures. acs.org This suggests that a similar protocol would be effective for the synthesis of 5-aryloxy-2-ethyltriazole-4-carboxylic acids.

A representative study on a related 5-bromo-1,2,3-triazine system demonstrated the successful substitution with a variety of phenolic nucleophiles, highlighting the broad scope of this transformation. The reaction conditions and yields for this analogous system are summarized in the table below.

| Phenolic Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenol | 5-Phenoxy-1,2,3-triazine | Cs₂CO₃ | THF | 40 | 95 |

| 4-Methylphenol | 5-(p-Tolyloxy)-1,2,3-triazine | Cs₂CO₃ | THF | 40 | 87 |

| 4-Methoxyphenol | 5-(4-Methoxyphenoxy)-1,2,3-triazine | Cs₂CO₃ | THF | 40 | 88 |

| 4-Chlorophenol | 5-(4-Chlorophenoxy)-1,2,3-triazine | Cs₂CO₃ | THF | 40 | 85 |

| 4-Nitrophenol | 5-(4-Nitrophenoxy)-1,2,3-triazine | Cs₂CO₃ | THF | 40 | 75 |

| 1-Naphthol | 5-(Naphthalen-1-yloxy)-1,2,3-triazine | Cs₂CO₃ | THF | 40 | 79 |

| 4-Phenylphenol | 5-([1,1'-Biphenyl]-4-yloxy)-1,2,3-triazine | Cs₂CO₃ | THF | 40 | 85 |

Data in this table is based on the reactivity of the analogous 5-bromo-1,2,3-triazine system as reported in scientific literature. acs.org

The reaction of this compound with carbon-based nucleophiles, such as enolates or organometallic reagents, is another potential pathway for functionalization. While specific examples for this exact substrate are not readily found in peer-reviewed journals, the general principles of SNAr reactions suggest that stabilized carbanions, like those derived from malonic esters or β-ketoesters, could displace the bromide under appropriate basic conditions. These reactions would lead to the formation of a new carbon-carbon bond at the 5-position of the triazole ring, providing access to a variety of derivatives with extended carbon frameworks.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of this compound. Among these, the Suzuki-Miyaura coupling is particularly noteworthy for its versatility in forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. In the case of this compound, the bromine atom serves as the leaving group, enabling the introduction of various aryl and heteroaryl substituents at the 5-position.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

A general procedure for the Suzuki-Miyaura coupling of a bromo-heterocyclic compound with an arylboronic acid would involve the following:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Palladium complexes such as Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine (B1218219) ligand. |

| Base | Inorganic bases like K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄. |

| Solvent | Aprotic solvents like dioxane, toluene, or dimethoxyethane (DME), often with the addition of water. |

| Boron Reagent | Arylboronic acids or their corresponding boronate esters. |

| Temperature | Typically requires heating, often in the range of 80-120 °C. |

The reaction is highly versatile, tolerating a wide range of functional groups on both the heterocyclic substrate and the arylboronic acid. This allows for the synthesis of a large library of 5-aryl-2-ethyltriazole-4-carboxylic acid derivatives with diverse electronic and steric properties.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst. libretexts.org

For this compound, the bromine atom on the electron-deficient triazole ring is expected to be a suitable substrate for Sonogashira coupling. While specific examples for this exact compound are not extensively documented, the reactivity of similar 5-halo-1,2,3-triazole systems demonstrates the viability of this transformation. researchgate.net The reaction allows for the introduction of various alkyne groups at the C5 position, leading to highly functionalized triazole derivatives.

Table 1: Representative Conditions for Sonogashira Coupling of Halo-Heterocycles

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Notes |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | THF or DMF | Room Temp. to 50°C | Standard conditions for aryl bromides. |

| Pd(OAc)₂ / Ligand | CuI | K₂CO₃ or Cs₂CO₃ | Acetonitrile or Dioxane | 80-120°C | Useful for less reactive substrates. |

| Copper-free systems | N/A | Piperidine or Pyrrolidine | DMF | 100-120°C | Avoids homocoupling of the alkyne (Glaser coupling). |

This table represents typical conditions for Sonogashira coupling reactions and serves as a general guide. Optimal conditions for this compound may vary.

Heck and Stille Coupling Applications

Heck Coupling: The Heck reaction is a palladium-catalyzed method for forming a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgwikipedia.org The reaction typically involves a Pd(0) catalyst, a base, and a phosphine ligand. mdpi.com The mechanism proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.org The reaction demonstrates excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org The C-Br bond on the this compound is a suitable electrophile for this transformation, enabling the synthesis of 5-vinyltriazole derivatives. The reaction conditions can be tuned based on the reactivity of the specific alkene coupling partner. nih.gov

Stille Coupling: The Stille reaction facilitates the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org It is a highly versatile C-C bond-forming reaction with broad substrate scope. libretexts.org The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to give the coupled product. wikipedia.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org this compound can be coupled with various aryl, vinyl, or alkyl stannanes to create a wide array of substituted triazoles.

Table 2: General Parameters for Heck and Stille Coupling of Aryl Bromides

| Reaction | Catalyst System | Base | Solvent | Temperature |

| Heck | Pd(OAc)₂ with PPh₃ or other phosphine ligands | Triethylamine, K₂CO₃, or NaOAc | DMF, Acetonitrile, or Dioxane | 80-140°C |

| Stille | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Often not required | THF, Toluene, or DMF | 60-120°C |

This table outlines common conditions. Specific applications may require optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad applicability and functional group tolerance. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product. organic-chemistry.org

This methodology is applicable to 5-halo-1,2,3-triazoles, allowing for the synthesis of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov Studies on related bromo-triazole systems have shown that the reaction can be sensitive. For instance, in one case involving a bromo-bi-1,2,3-triazole ester, attempted Buchwald-Hartwig amination with pyrrolidine resulted in an unexpected hydrodehalogenation, yielding the debrominated amide. frontiersin.org This indicates a potential competition between the desired C-N coupling and reductive dehalogenation pathways, which may be influenced by the substrate, catalyst, and reaction conditions.

Table 3: Conditions for Buchwald-Hartwig Amination of a Bromo-Triazole Derivative

| Substrate | Amine | Catalyst System | Base | Solvent | Temp. | Product | Yield |

| Methyl 5'-bromo-1'-phenyl-2'H,4H-5,4'-bi(1,2,3-triazole)-4-carboxylate | Pyrrolidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110°C | Hydrodehalogenated Amide | 60% frontiersin.org |

This table presents a specific research finding on a related compound, highlighting potential competing reactions.

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation. A common and effective method involves the use of hydrogen gas (H₂) with a palladium catalyst, such as palladium on carbon (Pd/C). nih.gov This process is widely used for the removal of halogen atoms from aromatic and heteroaromatic rings.

The bromine atom of this compound can be selectively removed via this method to yield 2-ethyl-1,2,3-triazole-4-carboxylic acid. As noted previously, hydrodehalogenation can also occur as an undesired side reaction under the conditions of other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. frontiersin.org The propensity for this side reaction suggests that the C-Br bond on the triazole ring is susceptible to reduction. The reaction conditions, particularly the choice of catalyst, solvent, and hydrogen source (or hydride donor), can be optimized to favor the desired dehalogenated product.

Reactions of the Carboxylic Acid Functionality

Derivatization to Esters, Amides, and Acid Chlorides

The carboxylic acid group of this compound can be readily converted into a variety of important derivatives, including esters, amides, and acid chlorides, using standard synthetic protocols.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and it is typically driven to completion by using the alcohol as the solvent or by removing the water that is formed as a byproduct. researchgate.net

Amidation: Amides are generally synthesized from carboxylic acids by a two-step process. The carboxylic acid is first activated, and then reacted with an amine. A wide variety of coupling reagents have been developed to facilitate this transformation in a one-pot procedure. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond.

Acid Chloride Formation: Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in organic synthesis. They are typically prepared by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this purpose, producing the acid chloride along with gaseous byproducts (SO₂ and HCl). Oxalyl chloride ((COCl)₂) is another effective, albeit milder, reagent that is often used with a catalytic amount of dimethylformamide (DMF).

Table 4: General Conditions for Carboxylic Acid Derivatization

| Transformation | Reagents | Solvent | Notes |

| Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄ | The corresponding alcohol | Reversible reaction; often requires reflux. masterorganicchemistry.com |

| Amidation | Amine, Coupling Reagent (e.g., HATU, HBTU) | DMF, Dichloromethane | Requires a base (e.g., DIPEA) to neutralize the acid formed. |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dichloromethane, Toluene, or neat | Highly reactive products; must be handled with care under anhydrous conditions. |

Decarboxylation Pathways and Derivatives thereof

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO₂. For heteroaromatic carboxylic acids, the stability of the ring and the position of the carboxyl group are critical factors.

Recent advancements have explored alternative decarboxylation methods, such as photocatalytic decarboxylative triazolation, which allows for the direct conversion of carboxylic acids into triazoles via a triple catalytic coupling with alkynes and an azide (B81097) source. acs.orgnih.gov While this specific reaction builds a new triazole, it highlights modern approaches to decarboxylative functionalization that could potentially be adapted for the simple removal of the carboxyl group from the pre-formed triazole ring. Another strategy involves the decarboxylation of 2-ynoic acids as part of a cascade reaction to form triazoles, demonstrating that decarboxylation can be integrated into synthetic sequences. scispace.com

Reduction to Alcohols and Aldehydes

The carboxylic acid moiety of this compound is susceptible to reduction to a primary alcohol or, under specific conditions, to an aldehyde. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxylic acid group to a primary alcohol, yielding (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol. This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to neutralize the intermediate aluminum salts and protonate the resulting alkoxide. Due to the high reactivity of LiAlH₄, it is generally not possible to isolate the intermediate aldehyde, as it is rapidly reduced further to the alcohol.

The selective reduction to the corresponding aldehyde, 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, is more challenging. Milder reducing agents like sodium borohydride (NaBH₄) are typically not strong enough to reduce carboxylic acids. Therefore, specialized reagents or a multi-step approach is required. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using less powerful hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H).

| Reagent | Solvent/Conditions | Primary Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Dry Ether/THF 2. H₃O⁺ workup | (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol (Primary Alcohol) |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | No reaction |

| Diisobutylaluminum Hydride (DIBAL-H) on ester derivative | Toluene/THF, -78 °C | 5-bromo-2-ethyl-2H-1,2,3-triazole-4-carbaldehyde (Aldehyde) |

Formation of Anhydrides and Imides

The carboxylic acid group of this compound can serve as a precursor for the synthesis of acid anhydrides and imides through nucleophilic acyl substitution reactions.

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. This process typically requires a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), or heating with acetic anhydride. A more common laboratory method involves converting the carboxylic acid into a more reactive acylating agent, such as an acid chloride (using thionyl chloride, SOCl₂, or oxalyl chloride, (COCl)₂), which then reacts with a carboxylate salt of the starting acid. nih.govlibretexts.orgkhanacademy.org

Imide Formation: The formation of imides involves the reaction of the carboxylic acid, or its anhydride derivative, with ammonia or a primary amine, followed by dehydration. For instance, reaction with an amine would first form an ammonium carboxylate salt, which upon heating would dehydrate to form an amide. If a dicarboxylic acid derivative were used, this could lead to an imide. In the context of this compound, it could be coupled with another molecule containing a carboxylic acid and an amine to form more complex structures.

| Target Derivative | Typical Reagents | Reaction Type |

|---|---|---|

| Symmetrical Anhydride | P₂O₅, heat; SOCl₂ then RCOO⁻Na⁺ | Dehydration / Nucleophilic Acyl Substitution |

| Imide (from corresponding dicarboxylic acid) | Ammonia or Primary Amine (R'-NH₂), heat | Condensation / Dehydration |

Reactivity of the Triazole Heterocycle

The 1,2,3-triazole ring is an aromatic heterocycle, characterized by a 6π-electron system delocalized over the five-membered ring. guidechem.com This aromaticity confers significant stability. The presence of three nitrogen atoms, however, also introduces specific reactivity patterns, including acid-base chemistry and susceptibility to electrophilic attack at the nitrogen atoms. The ethyl group at the N2 position fixes the tautomeric form and influences the regioselectivity of subsequent reactions.

Protonation and Acid-Base Chemistry of the Triazole Ring

The 1,2,3-triazole ring possesses both weakly acidic and weakly basic properties. guidechem.com The N-H proton of an unsubstituted 1H-1,2,3-triazole has a pKa of approximately 9.4, making it a weak acid. guidechem.com The ring can also be protonated, acting as a weak base, with the conjugate acid of 1H-1,2,3-triazole having a pKa of 1.17. guidechem.com

| Compound | pKa (Conjugate Acid) | pKa (N-H Acidity) |

|---|---|---|

| 1H-1,2,3-Triazole | 1.17 guidechem.com | 9.4 guidechem.com |

| 1-Methyl-1H-1,2,3-triazole | 1.25 thieme-connect.de | N/A |

| 2-Methyl-2H-1,2,3-triazole | Weak base thieme-connect.de | N/A |

| Imidazole | ~7.0 | ~14.5 |

Electrophilic Attack on the Triazole Nitrogen Atoms

The pyridine-type nitrogen atoms (N1 and N3) in the 2-ethyl-1,2,3-triazole ring are nucleophilic and can undergo attack by electrophiles, most commonly in alkylation reactions to form quaternary triazolium salts. nih.govresearchgate.net The reaction of this compound with a strong alkylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), would be expected to yield a mixture of N1- and N3-alkylated triazolium salts.

The regioselectivity of this alkylation (N1 vs. N3) would be influenced by both steric and electronic factors. The ethyl group at N2 and the adjacent carboxylic acid group at C4 may sterically hinder the approach of the electrophile to the N3 position, potentially favoring attack at N1. Conversely, the electronic effects of the substituents on the ring will modulate the nucleophilicity of each nitrogen atom. Studies on the alkylation of substituted triazoles often show that a mixture of isomers is formed, with the ratio depending on the specific substrate, electrophile, and reaction conditions. researchgate.netmdpi.com

Ring-Opening Reactions and Retro-Cycloadditions

While 1,2,3-triazoles are generally stable, the ring can be induced to open under certain conditions, such as high temperatures or in the presence of metal catalysts. These reactions often proceed via a retro-[3+2] cycloaddition mechanism, conceptually the reverse of the Huisgen cycloaddition used to form them.

Thermal or photochemical decomposition can lead to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates like azirines or ketenimines. For N-substituted triazoles, this can lead to a variety of subsequent rearrangements and reactions. For example, metal-catalyzed (e.g., Rh, Ru, Pd) ring-opening reactions of triazoles can generate metal-carbene or diazo intermediates, which can then be trapped or undergo further transformations. researchgate.net The presence of the bromo and carboxylic acid substituents on the this compound ring would influence the energy barriers and potential pathways for these ring-opening reactions. mdpi.com

| Reaction Type | Conditions | Typical Intermediates/Products |

|---|---|---|

| Thermal Retro-[3+2] Cycloaddition | High Temperature (>400 °C) | N₂ extrusion, azirines, nitriles |

| Metal-Catalyzed Ring-Opening | Rh(II), Pd(0), Cu(I) catalysts | Diazo intermediates, metal carbenes |

| Base-Induced Ring-Opening (Dimroth Rearrangement) | Base (e.g., KOtBu) | Isomeric triazoles, open-chain diazo compounds |

Intermolecular and Intramolecular Reaction Dynamics

The combination of a hydrogen-bond-donating carboxylic acid group and hydrogen-bond-accepting triazole nitrogens allows for significant intermolecular interactions. In the solid state or in non-polar solvents, this compound is expected to form strong hydrogen-bonded dimers via its carboxylic acid moiety, a common structural motif for carboxylic acids. acs.org Additionally, hydrogen bonds could form between the carboxylic acid proton of one molecule and a nitrogen atom (N1 or N3) of a neighboring triazole ring. nih.govacs.org These non-covalent interactions can influence the crystal packing, solubility, and physical properties of the compound.

While the parent molecule lacks the necessary functionality for most intramolecular reactions, its derivatives could be designed to undergo such processes. For example, modification of the ethyl group at the N2 position to include a nucleophile or an electrophile could lead to intramolecular cyclization. An example from related chemistry is the intramolecular C-H alkoxylation of 1,4-disubstituted 1,2,3-triazoles to generate tricyclic fused systems. Similarly, if the ethyl group were, for instance, a 2-hydroxyethyl group, intramolecular esterification could occur between the hydroxyl group and the C4-carboxylic acid, leading to the formation of a lactone-fused triazole system. Such intramolecular dynamics are key in the design of complex heterocyclic scaffolds from simpler triazole building blocks.

Computational and Theoretical Investigations of 5 Bromo 2 Ethyltriazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations serve as a powerful tool to predict and analyze the fundamental properties of 5-Bromo-2-ethyltriazole-4-carboxylic acid. These methods allow for the exploration of the molecule's electronic landscape and the determination of its most stable three-dimensional arrangements.

Density Functional Theory (DFT) is a widely used method to determine the optimized geometry of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations would reveal the most stable conformation of the ethyl group and the orientation of the carboxylic acid group relative to the triazole ring. The presence of the bromine atom and the ethyl group can lead to various conformers with subtle energy differences. A potential energy surface scan can identify the global minimum energy structure, representing the most populated conformation.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | N-C-C | 125.4 |

| N-N (ring) | 1.35 | C-N-N | 108.2 |

| C=O | 1.21 | O-C=O | 123.1 |

| O-H | 0.97 | C-O-H | 109.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Hartree-Fock (HF) theory provides a foundational approach to solving the electronic Schrödinger equation. While computationally less intensive than more advanced methods, it neglects electron correlation. researchgate.net For this compound, HF calculations can offer a preliminary understanding of its electronic structure. researchgate.net To improve upon the HF results, post-HF methods like Møller-Plesset perturbation theory (e.g., MP2) can be employed. nih.gov These methods incorporate electron correlation, leading to more accurate predictions of the molecule's geometry and energy. nih.gov Comparing the results from HF and post-HF calculations can highlight the importance of electron correlation in this system.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org For this compound, the HOMO is likely to be localized on the triazole ring and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carboxylic acid group and the triazole ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

| Orbital | Energy (eV) | Key Atomic Contributions |

| HOMO | -6.85 | N (triazole), Br |

| LUMO | -1.23 | C=O, N (triazole) |

| HOMO-LUMO Gap | 5.62 | - |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. wolfram.com The MEP map of this compound would illustrate the regions of positive and negative electrostatic potential. wolfram.comresearchgate.net The oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential (typically colored red), making them attractive sites for electrophiles. researchgate.net The hydrogen atom of the carboxylic acid and the region around the bromine atom may exhibit positive potential (typically colored blue), indicating susceptibility to nucleophilic interaction. researchgate.net The MEP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding. mdpi.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N2 | π(N3-C4) | 25.8 |

| LP(1) O1 | σ(C5-O2) | 18.2 |

| π(C4-C5) | π*(N2-N3) | 15.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed understanding of the reaction pathway and kinetics. For instance, the mechanism of esterification of the carboxylic acid group or a nucleophilic substitution at the bromine-bearing carbon could be investigated. DFT calculations are commonly employed to map out the reaction coordinates, identifying the structures of reactants, intermediates, transition states, and products. The calculated energy barriers can then be used to predict the feasibility and rate of the reaction under different conditions.

Transition State Characterization and Activation Barriers

Theoretical studies into the synthesis of substituted triazoles, such as this compound, provide critical insights into the reaction mechanisms, particularly through the characterization of transition states and the calculation of activation barriers. Density Functional Theory (DFT) is a primary tool for elucidating the intricate bond-forming and bond-breaking processes that occur during the formation of the triazole ring.

In the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common route to 1,2,3-triazoles, computational models can identify the geometry of transition states for key steps, such as the initial coordination of the reactants to the copper catalyst, the oxidative addition, and the final reductive elimination that forms the triazole ring. For a molecule like this compound, the transition state for the final ring-closing step would likely involve an elongated nitrogen-nitrogen bond and a partially formed carbon-nitrogen bond, with the participating atoms arranged in a non-planar geometry.

The activation barrier, which is the energy difference between the reactants and the highest energy transition state, is a crucial parameter that determines the reaction rate. DFT calculations for analogous triazole syntheses have shown that these barriers can be significantly influenced by the electronic nature of the substituents on both the azide (B81097) and alkyne precursors. rsc.org The presence of an electron-withdrawing bromine atom and a carboxylic acid group on the triazole ring of the target molecule would be expected to influence the electron density distribution in the transition state, thereby affecting the activation energy. For instance, in related systems, activation barriers for the C-N coupling steps have been calculated to be in the range of 5-15 kcal/mol, indicating a kinetically feasible process. rsc.org

A hypothetical transition state for the formation of the triazole ring is characterized by the following parameters:

| Parameter | Description |

| Geometry | Distorted five-membered ring with partially formed C-N and N-N bonds. |

| Key Bond Distances | Elongated N-N and C-N bonds compared to the final product. |

| Imaginary Frequency | A single imaginary frequency corresponding to the reaction coordinate. |

Reaction Pathway Analysis and Energy Profiles

The complete reaction pathway for the synthesis of this compound can be mapped out computationally to generate a detailed energy profile. This profile illustrates the relative energies of the reactants, intermediates, transition states, and the final product. Such an analysis not only confirms the feasibility of a proposed mechanism but also identifies the rate-determining step of the reaction.

The energy profile for a hypothetical synthesis of this compound would likely show the initial formation of a copper-acetylide complex, followed by coordination with the ethyl azide. The subsequent steps would involve intramolecular cyclization through the previously described transition state to form a metallacyclic intermediate, which then undergoes reductive elimination to yield the final product and regenerate the catalyst. The calculated energy profile provides a quantitative picture of the thermodynamics and kinetics of the entire process.

A representative energy profile for a generic triazole synthesis is outlined below:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (Alkyne + Azide + Catalyst) | 0 |

| 1 | Intermediate 1 (Catalyst-Alkyne Complex) | -5 |

| 2 | Transition State 1 | +10 |

| 3 | Intermediate 2 (Metallacycle) | -20 |

| 4 | Transition State 2 | -15 |

| 5 | Product (Triazole) + Catalyst | -40 |

Solvent Effects Modeling (e.g., COSMO, PCM Models)

The properties and reactivity of this compound can be significantly influenced by the solvent environment. Computational models such as the Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM) are employed to simulate these solvent effects. wikipedia.orgresearchgate.net These implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity occupied by the solute molecule.

These models are particularly important for molecules like this compound, which possesses both polar (carboxylic acid) and nonpolar (ethyl group) moieties. The interaction between the solute's charge distribution and the solvent's dielectric continuum can stabilize charged or polar species, thereby affecting conformational preferences, reaction barriers, and spectroscopic properties. For instance, in a polar solvent, the transition state of a reaction may be stabilized to a different extent than the reactants, leading to a change in the activation energy compared to the gas phase.

Studies on similar triazole derivatives have shown that PCM and COSMO models can accurately predict the changes in conformational energies and rotational barriers in different solvents. ekb.eg For this compound, these models could be used to predict its solubility and to understand how its ionization state (protonated or deprotonated carboxylic acid) is affected by the polarity of the solvent.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical Vibrational Frequencies (IR, Raman) and Normal Mode Analysis

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. nih.gov

A normal mode analysis provides a detailed description of the atomic motions associated with each vibrational frequency. For this compound, characteristic vibrational modes would include:

O-H stretch of the carboxylic acid group, typically a broad band in the high-frequency region of the IR spectrum.

C=O stretch of the carboxylic acid, a strong absorption in the IR.

C-H stretches of the ethyl group and the triazole ring.

N=N and C=N stretches characteristic of the triazole ring. researchgate.net

C-Br stretch at lower frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data.

A plausible set of calculated and scaled vibrational frequencies for this compound is presented below:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H stretch | 3750 | 3550 |

| C-H stretch (ethyl) | 3100 | 2950 |

| C=O stretch | 1800 | 1720 |

| N=N stretch | 1550 | 1480 |

| C-N stretch | 1300 | 1240 |

| C-Br stretch | 650 | 620 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of NMR chemical shifts. mdpi.com This method, typically employed in conjunction with DFT, can provide highly accurate predictions of ¹H and ¹³C chemical shifts for organic molecules. For this compound, GIAO calculations would be invaluable for confirming its structure by comparing the theoretical chemical shifts with experimentally obtained NMR spectra. uzhnu.edu.uamdpi.com

The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the calculated shifts is dependent on the level of theory, the basis set, and the inclusion of solvent effects.

For this compound, the calculated ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet and a triplet) and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would show signals for the carbon atoms of the triazole ring, the ethyl group, and the carboxylic acid. The chemical shifts of the triazole ring carbons would be particularly sensitive to the presence of the bromine and ethyl substituents.

A representative table of calculated ¹³C NMR chemical shifts for this compound is shown below:

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C=O (carboxylic acid) | 165.0 |

| C4 (triazole ring) | 145.0 |

| C5 (triazole ring) | 130.0 |

| CH₂ (ethyl) | 50.0 |

| CH₃ (ethyl) | 15.0 |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations offer a powerful computational tool to explore the conformational landscape and dynamic behavior of this compound over time. frontiersin.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its flexibility, preferred conformations, and interactions with its environment.

An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating its behavior at a specific temperature and pressure. The resulting trajectory can be analyzed to determine various properties, including:

Root Mean Square Deviation (RMSD): to assess the stability of the simulation.

Root Mean Square Fluctuation (RMSF): to identify flexible regions of the molecule.

Radial Distribution Functions: to characterize the solvation shell around the molecule.

Hydrogen Bonding Analysis: to study intramolecular and intermolecular hydrogen bonds.

These simulations can provide a dynamic picture of this compound that complements the static information obtained from quantum chemical calculations.

Structure-Activity Relationship (SAR) Prediction at a Theoretical Level

In the absence of extensive empirical data for this compound, computational and theoretical methods provide a crucial framework for predicting its structure-activity relationship (SAR). These in silico approaches are instrumental in modern drug discovery, offering insights into how the distinct structural features of a molecule may influence its biological activity. By analyzing the roles of the triazole core, the bromo and ethyl substituents, and the carboxylic acid group, a theoretical SAR profile can be constructed. This is primarily achieved through techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a specific target protein. For a compound like this compound, docking studies could elucidate its binding modes within the active site of a hypothetical receptor. The results of such studies typically include a docking score, which estimates the binding affinity, and a detailed visualization of the intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve generating a dataset of structurally similar molecules and calculating various molecular descriptors for each. These descriptors, which quantify physicochemical properties, are then used to build a predictive model.

Pharmacophore modeling is another theoretical approach that can be used to define the essential three-dimensional arrangement of functional groups required for biological activity. By identifying a common pharmacophore for a series of active triazole derivatives, the key features of this compound that are likely essential for its activity can be highlighted.

Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical component of theoretical SAR studies. These models use the chemical structure of a compound to forecast its pharmacokinetic and toxicological properties, helping to identify potential liabilities early in the drug discovery process.

The following tables provide a hypothetical overview of the types of data and predictions that would be generated in a comprehensive computational investigation of this compound and its analogs.

Table 1: Predicted Contribution of Structural Moieties to Biological Activity

| Structural Moiety | Predicted Role in Binding and Activity | Computational Method of Prediction |

| 1,2,4-Triazole (B32235) Ring | Core scaffold; nitrogen atoms may act as hydrogen bond acceptors/donors, crucial for receptor anchoring. pensoft.net | Molecular Docking, Pharmacophore Modeling |

| Carboxylic Acid Group | Potential for strong hydrogen bonding and ionic interactions with positively charged amino acid residues (e.g., Arginine, Lysine) in a target's active site. | Molecular Docking, 3D-QSAR |

| Bromo Substituent | Can increase lipophilicity, potentially enhancing membrane permeability. May form halogen bonds, contributing to binding affinity. Its size can provide steric bulk, influencing selectivity. mdpi.com | QSAR, Molecular Docking |

| Ethyl Group | Likely contributes to hydrophobic interactions within the binding pocket, potentially increasing binding affinity and selectivity. | Molecular Docking, 3D-QSAR |

Table 2: Hypothetical Molecular Docking Results against a Putative Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions |

| This compound | -8.5 | Hydrogen bond from carboxylic acid to Lysine; Pi-stacking of triazole ring with Phenylalanine. |

| Analog 1 (Bromo replaced by Chloro) | -8.2 | Similar to parent; slightly weaker predicted affinity due to smaller halogen. |

| Analog 2 (Ethyl replaced by Methyl) | -8.0 | Reduced hydrophobic interactions, leading to a lower predicted binding affinity. |

| Analog 3 (Carboxylic acid replaced by Ester) | -6.5 | Loss of key hydrogen bond, significantly reducing predicted binding affinity. |

Table 3: Key QSAR Descriptors and Their Predicted Influence on Activity

| Descriptor Type | Specific Descriptor | Predicted Influence on Activity | Rationale |

| Electronic | Dipole Moment | Moderate | Influences long-range interactions with the target protein. |

| Steric | Molar Refractivity | High | The size and polarizability of the bromo and ethyl groups are likely to be critical for fitting into the binding pocket. mdpi.com |

| Hydrophobicity | LogP | High | A balance is needed for both solubility and membrane permeability. The bromo and ethyl groups increase hydrophobicity. |

| Topological | Wiener Index | Moderate | Relates to the branching of the molecule, which can affect its overall shape and interaction with the target. |

Table 4: Predicted ADMET Properties for this compound

| Property | Predicted Outcome | Confidence Level | Implication for SAR |

| Human Intestinal Absorption | Good | Medium | The combination of polar (carboxylic acid, triazole) and non-polar (bromo, ethyl) groups suggests reasonable absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low | High | The polarity of the carboxylic acid group is likely to limit penetration into the central nervous system. |

| CYP450 2D6 Inhibition | Potential Inhibitor | Medium | Triazole-containing compounds are known to sometimes interact with cytochrome P450 enzymes. |

| Mutagenicity | Unlikely | High | The core structure is not typically associated with mutagenic alerts. |

These computational predictions, while theoretical, provide a foundational understanding of the SAR for this compound. They suggest that the carboxylic acid and triazole ring are likely critical for binding to a biological target through hydrogen bonding, while the bromo and ethyl groups modulate the molecule's steric and hydrophobic properties to enhance affinity and selectivity. Such in silico models are invaluable for guiding the synthesis and experimental testing of new analogs in a more efficient and targeted manner.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Ethyltriazole 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules by providing detailed information about the magnetic properties of atomic nuclei.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 5-Bromo-2-ethyltriazole-4-carboxylic acid. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group protons as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. The carboxylic acid proton typically appears as a broad singlet, with a chemical shift that is sensitive to solvent and concentration. pressbooks.publibretexts.org

The ¹³C NMR spectrum provides information on the carbon framework. The carboxyl carbon is characteristically observed at the downfield region of the spectrum (around 165-185 ppm). pressbooks.pub The chemical shifts of the triazole ring carbons are influenced by the attached substituents; the bromine atom at C5 and the carboxylic acid group at C4. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₂- (ethyl) | Quartet | ~40-50 | q |

| -CH₃ (ethyl) | Triplet | ~10-15 | t |

| -COOH | Broad Singlet | ~160-170 | s |

| C4 (triazole) | - | ~140-150 | s |

| C5 (triazole) | - | ~130-140 | s |

Note: These are predicted values and can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignments and for establishing the connectivity between different parts of the molecule. digitellinc.comscience.govnih.gov

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals for the ethyl group. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations. It would show correlations between the methylene protons of the ethyl group and the C4 and C5 carbons of the triazole ring, confirming the N-2 substitution. science.govipb.ptprinceton.edu

Solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its solid form, providing insights into polymorphism and amorphous content. Different crystalline forms (polymorphs) of a compound will exhibit different ¹³C NMR chemical shifts due to variations in the local chemical environment and crystal packing. acs.orgacs.org This technique can distinguish between crystalline and amorphous states, as the latter typically produces broader resonance signals. princeton.edu For carboxylic acids, ssNMR can also provide information on hydrogen bonding interactions within the crystal lattice. acs.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of fragmentation pathways.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental formula. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1 ratio). chemguide.co.uklibretexts.orgyoutube.com This results in two prominent peaks in the molecular ion region of the mass spectrum, separated by two mass units, which is a clear indication of the presence of a single bromine atom. chemguide.co.uknih.gov